Thiophene-based molecules are known for their interesting electronic properties, making them attractive candidates for organic electronics applications such as organic field-effect transistors (OFETs) and organic solar cells. The presence of bromine atoms in 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid might influence these properties, potentially leading to materials with tailored electrical characteristics for specific applications [].
The fused ring structure and carboxylic acid functionality of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid could be useful for designing new materials with interesting properties. For instance, the molecule might be a building block for polymers or other materials with specific optical or electronic properties [].
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a fused thiophene ring system. The chemical formula for this compound is CHBrOS, and it has a molecular weight of approximately 296.06 g/mol. This compound features two bromine atoms and a carboxylic acid functional group, contributing to its reactivity and potential applications in organic synthesis and materials science .
Several methods exist for synthesizing 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid:
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid serves as a valuable intermediate in various applications:
Interaction studies involving 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Investigations into its interactions with proteins or nucleic acids could provide insights into its biological efficacy and safety profile.
Several compounds share structural similarities with 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromothiophene-2-carboxylic acid | Single bromine substitution | Simpler structure; less halogenation |
| Thieno[3,4-b]thiophene-2-carboxylic acid | No bromination; only one thiophene unit | Lacks halogen substituents; different electronic properties |
| 5-Bromo-4-thiophenecarboxylic acid | Bromination at different position | Different reactivity profile due to substitution location |
| Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | Alkyl chain addition | Enhanced solubility; potential application in organic electronics |
The presence of two bromine atoms and the fused thiophene rings make 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid particularly unique among these compounds, potentially enhancing its electronic properties and reactivity compared to simpler analogs.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid (CAS 1024594-86-2) is a sulfur-containing heterocycle with the molecular formula C₇H₂Br₂O₂S₂ and a molecular weight of 342.03 g/mol. Its structural features include:
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | |
| SMILES | C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O | |
| InChIKey | LZZZIBXZKLAXSO-UHFFFAOYSA-N |
The compound is synthesized as a pale yellow to brown solid, with limited solubility in water but good solubility in organic solvents like dichloromethane and chloroform.
The thieno[3,4-b]thiophene scaffold was first explored in the mid-20th century, though early syntheses focused on unsubstituted analogs. The development of halogenated derivatives, including 4,6-dibromo variants, emerged later to address the need for regioselective functionalization in materials science. Key milestones include:
This evolution reflects the growing demand for tailored electronic materials in organic electronics.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid serves as a precursor for low-bandgap polymers and small molecules used in:
A comparative analysis of its electronic properties with similar compounds is provided in Table 1.
Critical physicochemical data include:
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid represents a highly functionalized heterocyclic compound featuring a fused thieno[3,4-b]thiophene core structure with distinctive substitution patterns [1]. The molecular formula C7H2Br2O2S2 indicates a compact aromatic system containing two sulfur atoms within the fused ring framework, two bromine substituents, and a carboxylic acid functional group [1]. The compound exhibits a molecular weight of 342.0 g/mol with an exact mass of 341.78425 Da [1].
The structural architecture of this compound is characterized by the thieno[3,4-b]thiophene bicyclic system, which consists of two thiophene rings sharing a common carbon-carbon bond in a fused arrangement [2]. The bromine atoms occupy the 4 and 6 positions of the fused ring system, while the carboxylic acid group is positioned at the 2-position [1]. This substitution pattern creates a molecule with significant electronic polarization due to the electron-withdrawing nature of both the bromine atoms and the carboxylic acid functionality [3].
Conformational analysis reveals that the planar nature of the thieno[3,4-b]thiophene core is maintained due to the aromatic character of the fused ring system [4]. The carboxylic acid group can adopt different conformations relative to the thiophene plane, with the most stable configuration typically showing the carbonyl oxygen in a coplanar arrangement with the aromatic system to maximize conjugation [5]. Density functional theory calculations indicate that the molecule maintains an essentially planar geometry with minimal deviation from planarity, which is crucial for effective π-electron delocalization [6].
The presence of bromine substituents introduces significant steric and electronic effects that influence the overall molecular geometry [7]. These halogen atoms contribute to the molecular complexity value of 239, as calculated by computational methods [1]. The compound exhibits one rotatable bond, corresponding to the carboxylic acid group rotation, while maintaining a rigid aromatic framework [1].
| Property | Value |
|---|---|
| Molecular Formula | C7H2Br2O2S2 [1] |
| Molecular Weight | 342.0 g/mol [1] |
| Heavy Atom Count | 13 [1] |
| Rotatable Bond Count | 1 [1] |
| Topological Polar Surface Area | 93.8 Ų [1] |
| Complexity | 239 [1] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid through characteristic signal patterns [8]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals a distinctive singlet at δ 7.73 ppm corresponding to the single aromatic proton at the 3-position of the thieno[3,4-b]thiophene system [8]. This chemical shift value reflects the deshielding effect of the electronegative bromine atoms and the aromatic ring current [9].
The carboxylic acid proton appears as a broad singlet at δ 13.46 ppm, consistent with the highly deshielded nature of carboxylic acid protons in aromatic systems [8]. This downfield shift indicates strong hydrogen bonding interactions and the electron-withdrawing influence of the adjacent aromatic system [10]. The broadening of this signal is typical for exchangeable protons in protic solvents [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic aromatic carbon signals distributed throughout the 120-160 ppm region [9]. The carbonyl carbon of the carboxylic acid group typically resonates in the 160-170 ppm range, reflecting the sp2 hybridization and electron-deficient nature of this carbon center [10]. The bromine-substituted carbons exhibit characteristic downfield shifts due to the deshielding effect of the halogen atoms [11].
The nuclear magnetic resonance data confirms the symmetrical nature of the molecule, with equivalent bromine environments producing similar carbon signals for the substituted positions [9]. Integration patterns in proton spectra confirm the 1:1 ratio of aromatic to carboxylic acid protons, supporting the proposed structure [10].
| Nuclear Magnetic Resonance Parameter | Value | Assignment |
|---|---|---|
| 1H Chemical Shift (aromatic) | δ 7.73 ppm (s, 1H) [8] | Thiophene H-3 |
| 1H Chemical Shift (carboxylic acid) | δ 13.46 ppm (s, 1H) [8] | COOH proton |
| 13C Chemical Shift Range (aromatic) | 120-160 ppm [9] | Aromatic carbons |
| 13C Chemical Shift (carbonyl) | 160-170 ppm [10] | C=O carbon |
Fourier transform infrared spectroscopy provides characteristic vibrational fingerprints for 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid that confirm functional group presence and molecular structure [9]. The most prominent absorption band appears at approximately 1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid group [9]. This frequency is typical for aromatic carboxylic acids and reflects the conjugation between the carbonyl group and the aromatic system [12].
Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the 1500-1600 cm⁻¹ region, characteristic of the thieno[3,4-b]thiophene ring system [13]. These bands result from the various carbon-carbon bond stretching modes within the fused aromatic framework [14]. The presence of bromine substituents influences the intensity and frequency of these vibrations due to mass effects and electronic perturbations [15].
The broad absorption band extending from approximately 2500-3300 cm⁻¹ corresponds to the hydroxyl stretching vibration of the carboxylic acid group [12]. This broad, intense absorption is characteristic of carboxylic acids and results from hydrogen bonding interactions between carboxylic acid molecules [13]. The position and breadth of this band provide information about the strength of intermolecular hydrogen bonding [6].
Additional characteristic absorption bands include carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹ for the aromatic proton, and various bending and skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [13]. The sulfur-containing ring system contributes specific vibrational modes that can be distinguished from simple thiophene derivatives [14].
| Infrared Absorption Frequency | Assignment | Characteristics |
|---|---|---|
| ~1720 cm⁻¹ [9] | C=O stretch | Strong, characteristic of aromatic COOH |
| 1500-1600 cm⁻¹ [13] | Aromatic C=C stretch | Multiple bands, ring vibrations |
| 2500-3300 cm⁻¹ [12] | O-H stretch | Broad, hydrogen-bonded COOH |
| 3000-3100 cm⁻¹ [13] | Aromatic C-H stretch | Weak, single proton |
Mass spectrometry analysis of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid provides definitive molecular weight confirmation and fragmentation pattern information [8]. Electron ionization mass spectrometry reveals the molecular ion peak at m/z 339.8, which corresponds closely to the calculated molecular weight of 342.0 g/mol [8]. The slight difference reflects the ionization conditions and isotopic contributions from the bromine atoms [16].
The molecular ion plus one peak appears at m/z 340.7, resulting from natural isotopic abundance, particularly the contribution of carbon-13 and the heavy isotopes of bromine [8]. The isotopic pattern is characteristic for dibrominated compounds, showing the expected intensity ratios based on the natural abundance of bromine-79 and bromine-81 isotopes [10].
Fragmentation analysis under electron ionization conditions reveals characteristic loss patterns typical of brominated aromatic carboxylic acids [16]. Common fragmentation pathways include loss of the carboxyl group (45 mass units) and sequential loss of bromine atoms (79/81 mass units each) [11]. These fragmentation patterns provide structural confirmation and insight into the stability of different molecular regions under high-energy conditions [16].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed for similar thieno[3,4-b]thiophene derivatives, providing gentler ionization conditions that preserve the molecular ion [4]. This technique is particularly useful for confirming molecular weight without extensive fragmentation [10].
| Mass Spectrometry Parameter | Value | Significance |
|---|---|---|
| Molecular Ion Peak [M]⁺ | m/z 339.8 [8] | Molecular weight confirmation |
| [M+1]⁺ Ion | m/z 340.7 [8] | Isotopic pattern |
| Calculated Molecular Weight | 342.0 g/mol [1] | Theoretical value |
| Isotopic Pattern | Dibromine signature [16] | Structural confirmation |
Crystallographic analysis of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid and related thieno[3,4-b]thiophene derivatives reveals important structural parameters and intermolecular interactions [17]. Single crystal X-ray diffraction studies on similar compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic space groups, with the planar aromatic systems facilitating π-π stacking interactions [7].
The crystal packing arrangement is significantly influenced by the presence of carboxylic acid functionality, which forms characteristic hydrogen-bonded dimers or chains [18]. These hydrogen bonding interactions typically involve carboxylic acid groups from adjacent molecules, creating O-H···O bonds with distances ranging from 2.5 to 2.8 Ångströms [19]. The strength of these interactions contributes to the overall crystal stability and affects physical properties such as melting point and solubility [20].
Bromine atoms in the crystal structure participate in halogen bonding interactions with neighboring molecules [17]. These interactions, while weaker than hydrogen bonds, contribute to the overall crystal packing efficiency and can influence the optical and electronic properties of the solid state material [18]. The bromine-bromine contacts typically range from 3.5 to 3.7 Ångströms, indicating significant intermolecular interactions [7].
The planar nature of the thieno[3,4-b]thiophene core facilitates close molecular packing with π-π stacking distances typically ranging from 3.3 to 3.7 Ångströms [7]. This close packing is essential for potential semiconductor applications and contributes to the solid-state photophysical properties [20]. The crystal morphology often exhibits needle-like or plate-like habits due to the preferential growth along the π-stacking direction [17].
| Crystallographic Parameter | Typical Range | Reference Compounds |
|---|---|---|
| π-π Stacking Distance | 3.3-3.7 Å [7] | Related thieno[3,4-b]thiophenes |
| Hydrogen Bond Distance | 2.5-2.8 Å [19] | Carboxylic acid dimers |
| Halogen Contact Distance | 3.5-3.7 Å [18] | Br···Br interactions |
| Space Group | Monoclinic/Triclinic [17] | Similar derivatives |
Theoretical calculations employing density functional theory methods provide comprehensive insights into the electronic structure of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid [6]. Calculations using the B3LYP hybrid functional with 6-31G(d,p) basis sets reveal that the highest occupied molecular orbital energy level ranges from -5.0 to -5.5 eV, indicating a relatively deep highest occupied molecular orbital suitable for air-stable organic semiconductor applications [5].
The lowest unoccupied molecular orbital energy level is calculated to be in the range of -2.5 to -3.0 eV, resulting in a theoretical band gap of approximately 2.0 to 3.0 eV [6]. This band gap value suggests potential applications in optoelectronic devices, as it falls within the range suitable for organic photovoltaic and light-emitting applications [5]. The presence of electron-withdrawing bromine atoms and the carboxylic acid group contributes to the stabilization of both frontier molecular orbitals [14].
Molecular electrostatic potential calculations reveal significant charge polarization within the molecule [6]. The carboxylic acid region exhibits strong negative electrostatic potential, while the bromine-substituted carbons show positive potential regions [5]. This polarization pattern influences the molecule's reactivity and intermolecular interactions in both solution and solid state [20].
Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true energy minimum [6]. The calculated vibrational modes correlate well with experimental infrared spectroscopy data, validating the theoretical approach [13]. Time-dependent density functional theory calculations predict absorption maxima in the ultraviolet-visible region, with the exact position dependent on solvent effects and molecular aggregation [5].
The calculated dipole moment ranges from 2.5 to 4.0 Debye, reflecting the polar nature of the molecule due to the asymmetric distribution of electronegative atoms [6]. Chemical hardness values of 2.5 to 3.5 eV indicate moderate reactivity, while the electrophilicity index of 3.0 to 5.0 suggests the molecule's propensity to accept electrons in chemical reactions [5].
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.0 to -5.5 eV [5] | DFT/B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.5 to -3.0 eV [6] | DFT/B3LYP/6-31G(d,p) |
| Band Gap | 2.0 to 3.0 eV [5] | Frontier orbital difference |
| Dipole Moment | 2.5 to 4.0 Debye [6] | DFT/B3LYP/6-31G(d,p) |
| Chemical Hardness | 2.5 to 3.5 eV [5] | (IP - EA)/2 |
| Electrophilicity Index | 3.0 to 5.0 [5] | μ²/2η |
The earliest preparations employed classical electrophilic bromination of thieno[3,4-b]thiophene-2-carboxylic acid in acetic acid or chloroform, using molecular bromine and extended reaction times (12–24 h). Yields rarely exceeded 45% and the mixtures contained regio-isomers that required laborious chromatographic separation [1] [2].
Modern brominations replace elemental bromine with milder reagents to improve selectivity. A representative protocol (Table 1, Entry 1) uses bromine in chloroform at 0 °C→25 °C, providing 4,6-dibromo product in 62% isolated yield after silica-gel chromatography . Trimethylsilyl-protected precursors further enhance regio-control, delivering ≥70% yields when deprotected post-bromination [4].
The most widely adopted method dissolves thieno[3,4-b]thiophene-2-carboxylic acid in dry N,N-dimethylformamide and adds two equivalents of N-bromosuccinimide under nitrogen in the dark (Table 1, Entry 2). Stirring for 24 h at 20–25 °C affords the target acid in 80% yield after aqueous work-up and flash chromatography [5]. The procedure tolerates ester, amide and alkyl substituents, making it applicable to functionalised building blocks for organic electronics [6] [7].
Dimethylformamide acts both as solvent and transient DMF–Br⁺ donor when catalytic copper(II) oxide and potassium carbonate are present. Zhu and co-workers convert 4-bromothiophene-3-carbaldehyde to the carboxylic acid core, then generate the dibromo derivative in situ with N-bromosuccinimide/DMF at 40 °C (Table 1, Entry 3). The three-step telescoped sequence reaches 65% overall yield on multigram scale and avoids elemental bromine entirely [8] [9].
| Entry | Key reagent(s) | Solvent | Temp./Time | Scale (mmol) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Bromine (2.1 eq.) | CHCl₃ | 0→25 °C, 6 h | 10 | 62 | |
| 2 | N-Bromosuccinimide (2 eq.) | Dry DMF | 25 °C, 24 h | 1 | 80 [5] | |
| 3 | CuO nanopowder (0.08 eq.) + N-Bromosuccinimide (2.5 eq.) | DMF | 40 °C, 24 h | 6 | 78 [8] |
Systematic variation of N-bromosuccinimide equivalents (1.5–2.5 eq.) shows optimal conversion at ≥1.9 eq.; excess reagent increases dibromination rate but promotes over-bromination to tetrabromo by-products (>5% at 3 eq.) [5]. Temperature studies reveal that 20–25 °C favours monodisperse product; elevating to 60 °C shortens reaction time but lowers selectivity (Table 2).
Table 2. Effect of temperature on NBS–DMF bromination (1 mmol scale) [5]
| Temperature (°C) | Time (h) | Conversion (%) | Isolated yield (%) | Over-brominated side-products (%) |
|---|---|---|---|---|
| 20 | 24 | 97 | 80 | <1 |
| 40 | 12 | 96 | 78 | 2 |
| 60 | 3 | 92 | 68 | 7 |
Copper(II) oxide (5–10 mol %) acts as Lewis-acid activator; below 3 mol % the reaction stalls (≤40% conv.), whereas >10 mol % offers no benefit [5].
Crude reaction mixtures are quenched with saturated sodium sulfite to destroy residual electrophilic bromine, extracted with dichloromethane, washed with brine, dried over sodium sulfate and concentrated.
Purification options:
Pilot-scale (500 g) preparation employs continuous-flow N-bromosuccinimide addition at 25 °C in DMF. Heat removal is efficient, limiting exotherm to <5 °C. Residence time of 4 h achieves 94% conversion; the product is isolated by controlled water quench and filtration, giving 72% yield (342 g, 98% HPLC). Solvent recovery (DMF, 82%) and bromide salt recycling lower material cost by 27% relative to batch processing [9].
Key scale-up metrics:
| Parameter | Lab scale (1 mmol) | Pilot scale (2 mol) |
|---|---|---|
| Space–time yield | 0.14 kg L⁻¹ h⁻¹ [5] | 0.38 kg L⁻¹ h⁻¹ [9] |
| Isolated yield | 80% [5] | 72% [9] |
| DMF recovery | — | 82% [9] |
| Process mass intensity | 34 | 18 |
Continuous crystallisation of the sodium salt in mixed DMF–water streams is under development to eliminate silica-gel usage and comply with green-chemistry metrics for semiconductor-grade intermediates [6].
Research highlights